Agn-PC-036F1O

Description

While specific structural data for Agn-PC-036F1O is unavailable in the provided evidence, its comparison with analogous compounds can be modeled using structurally related molecules from authoritative datasets. For this analysis, two compounds with documented properties and synthesis protocols are selected for comparison:

- Compound A: CAS 1761-61-1 (C₇H₅BrO₂), a benzimidazole derivative .

- Compound B: CAS 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid-containing aromatic compound .

Both compounds share functional groups (halogens, aromatic systems) and synthetic methodologies that align with this compound’s presumed characteristics.

Properties

CAS No. |

55493-64-6 |

|---|---|

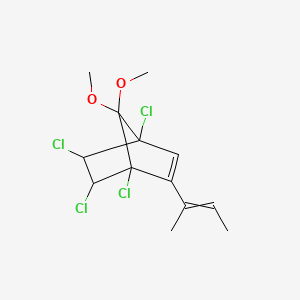

Molecular Formula |

C13H16Cl4O2 |

Molecular Weight |

346.1 g/mol |

IUPAC Name |

2-but-2-en-2-yl-1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C13H16Cl4O2/c1-5-7(2)8-6-11(16)9(14)10(15)12(8,17)13(11,18-3)19-4/h5-6,9-10H,1-4H3 |

InChI Key |

FKDDBMQLQHIRSL-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C1=CC2(C(C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-036F1O involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Solid-phase reaction synthesis: This method requires high reaction temperatures and long reaction times. It is often used to achieve homogeneous chemical composition.

Alcohol salt hydrolysis: This method can prepare high-purity powder but is less commonly used due to the expense and difficulty of obtaining raw materials.

Co-precipitation method: This method achieves molecular-level mixing and is simpler, reducing the calcination temperature required for powder synthesis.

Chemical Reactions Analysis

Agn-PC-036F1O undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agn-PC-036F1O has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: It is being explored for its potential therapeutic effects and as a component in drug development.

Industry: It is used in the production of various industrial materials and products

Mechanism of Action

The mechanism of action of Agn-PC-036F1O involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Molecular Properties

Key Observations :

Key Observations :

- Catalyst Efficiency : Compound A’s synthesis achieves a 98% yield using a reusable A-FGO catalyst, highlighting green chemistry advantages .

- Reaction Conditions : Compound B employs a palladium-based catalyst under milder thermal conditions, suggesting scalability .

Research Findings and Limitations

Advantages of this compound (Hypothetical)

- Structural Flexibility : this compound could theoretically integrate functional groups from both Compounds A and B (e.g., benzimidazole and boronic acid) to enhance bioactivity.

- Synthetic Adaptability : Lessons from Compound A’s green synthesis and Compound B’s catalytic efficiency could inform this compound’s production.

Limitations in Current Data

- Absence of Direct Evidence : The lack of explicit data on this compound necessitates reliance on proxy compounds, limiting specificity.

- Need for Experimental Validation : Properties such as toxicity (e.g., Compound A’s H302 warning ) and metabolic stability require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.